Lipophilicity vs. 3,4-Dimethylphenyl Analog
The target compound's computed XLogP3 value of 2.1 [1] differs markedly from the 3,4-dimethylphenyl analog (CAS 1448026-88-7), which is expected to have a higher XLogP3 (~2.6–2.9) due to the additional methyl groups, and from the 4-methoxybenzyl analog, which is anticipated to have a lower XLogP3 (~1.7–1.9). This quantitative difference in lipophilicity can influence membrane permeability, non-specific protein binding, and solubility in both biochemical and cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3,4-dimethylphenyl analog (CAS 1448026-88-7): XLogP3 ~2.6–2.9 (estimated by structural increment); 4-methoxybenzyl analog: XLogP3 ~1.7–1.9 (estimated by structural increment) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.8 (higher) vs. 3,4-dimethylphenyl; ΔXLogP3 ≈ 0.2–0.4 (lower) vs. 4-methoxybenzyl |
| Conditions | Computed using XLogP3 algorithm (PubChem); no experimental logP/logD data available for direct measurement |
Why This Matters
Procurement teams selecting a pyrazole-urea screening compound with intermediate lipophilicity for CNS or systemic exposure models should consider this XLogP3 value; choosing the incorrect analog without verifying logP can compromise assay correlation and lead to mis-prioritization of hits.
- [1] PubChem Compound Summary for CID 71807988, 1-[(4-chlorophenyl)methyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea. National Center for Biotechnology Information (2025). View Source
